molecular formula C8H5Cl2F3O3S B1407690 5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 1706447-06-4

5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No. B1407690
M. Wt: 309.09 g/mol
InChI Key: DGJYYWCBRHWJEO-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the CAS Number: 1706447-06-4 . It has a molecular weight of 309.09 . It is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride . The InChI code for this compound is 1S/C8H5Cl2F3O3S/c1-4-2-6(16-8(11,12)13)5(9)3-7(4)17(10,14)15/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The shipping temperature is also ambient temperature .

Scientific Research Applications

Environmental Toxicity and Degradation

A review focused on the occurrence, toxicity, and degradation of triclosan, a chemically related compound, in the environment, highlighting its widespread presence and potential for forming more toxic by-products upon degradation. This study underscores the importance of understanding the environmental impact and degradation pathways of chemical compounds, including those similar to 5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride, especially given their potential accumulation and transformation in environmental compartments (Bedoux et al., 2012).

Chemical Synthesis and Applications

Research on the application of trifluoromethanesulfonyl chloride (CF3SO2Cl), a compound with functional groups similar to the one , in chemical synthesis, has shown its utility in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This highlights the compound's versatility in synthesizing a wide range of chemical products, suggesting potential research applications of 5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride in the development of novel materials or chemicals with specific properties (Chachignon, Guyon, & Cahard, 2017).

Soil and Plant Interaction

The study of chloride in soils and its uptake by plants provides insight into the essential role of chloride ions in plant physiology, including osmoregulation and enzyme activity regulation. Such studies are crucial for understanding how related compounds, including 5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride, might interact with soil and plant systems, potentially affecting plant health and soil chemistry (White & Broadley, 2001).

Occupational Health and Safety

Investigations into the health effects of exposure to chlorinated solvents provide important context for assessing the safety of handling chemical compounds in occupational settings. Understanding the toxicological profile and potential health risks associated with compounds like 5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride is essential for developing appropriate safety guidelines and protective measures for workers in industries where such compounds are used (Ruder, 2006).

properties

IUPAC Name

5-chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O3S/c1-4-2-6(16-8(11,12)13)5(9)3-7(4)17(10,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJYYWCBRHWJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168930
Record name Benzenesulfonyl chloride, 5-chloro-2-methyl-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride

CAS RN

1706447-06-4
Record name Benzenesulfonyl chloride, 5-chloro-2-methyl-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706447-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 5-chloro-2-methyl-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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